2-Methoxy-4-methyl-1,3-thiazole-5-carboxylic acid

Descripción general

Descripción

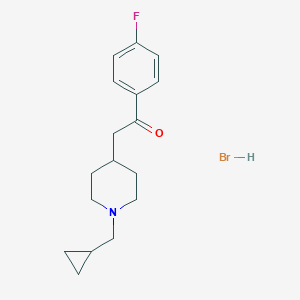

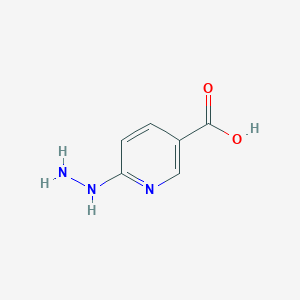

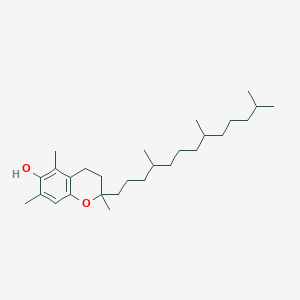

“2-Methoxy-4-methyl-1,3-thiazole-5-carboxylic acid” is a heterocyclic compound . It is part of the thiazole class of organic compounds, which are used as building blocks in chemical synthesis .

Molecular Structure Analysis

The molecular formula of “2-Methoxy-4-methyl-1,3-thiazole-5-carboxylic acid” is C6H7NO3S . The structure includes a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom .Aplicaciones Científicas De Investigación

Synthesis and Pharmaceutical Impurities

2-Methoxy-4-methyl-1,3-thiazole-5-carboxylic acid plays a crucial role in the synthesis of pharmaceutical compounds and the study of their impurities. For instance, novel synthesis methods for proton pump inhibitors, such as omeprazole, involve intricate processes that result in the formation of various pharmaceutical impurities. These impurities are synthesized through processes like the incomplete oxidation of pyrmetazole, overoxidation to sulfone, and the novel synthesis of sulfone N-oxide. Such studies are vital for understanding the development of anti-ulcer drugs and their impurities, which can be utilized as standard impurities for further research in pharmaceutical applications (Saini, Majee, Chakraborthy, & Salahuddin, 2019).

Antioxidant and Anti-inflammatory Agents

Research on benzofused thiazole derivatives, including 2-Methoxy-4-methyl-1,3-thiazole-5-carboxylic acid, has shown promising antioxidant and anti-inflammatory properties. Such compounds are synthesized through cyclocondensation reactions and evaluated for their biological activities. Studies have indicated that specific derivatives possess significant anti-inflammatory and antioxidant activities, highlighting the potential of these compounds in developing alternative therapeutic agents for treating diseases associated with oxidative stress and inflammation (Raut, Patil, Choudhari, Kadu, Lawand, Hublikar, & Bhosale, 2020).

Synthetic Utilities and Biocatalyst Inhibition

The compound also finds applications in the broader context of synthetic chemistry and biocatalysis. For instance, studies on synthetic utilities of related compounds have explored their use in synthesizing benzimidazoles, quinoxalines, and benzo[1,5]diazepines, offering insights into the versatility of thiazole derivatives in medicinal chemistry. Additionally, the inhibition effects of carboxylic acids, including thiazole derivatives, on biocatalysts have been examined, revealing the impact of such compounds on microbial fermentation processes, which is crucial for the production of bio-based chemicals and fuels (Ibrahim, 2011); (Jarboe, Royce, & Liu, 2013).

Propiedades

IUPAC Name |

2-methoxy-4-methyl-1,3-thiazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO3S/c1-3-4(5(8)9)11-6(7-3)10-2/h1-2H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNMGTKSNBXYSER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)OC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50586182 | |

| Record name | 2-Methoxy-4-methyl-1,3-thiazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50586182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methoxy-4-methyl-1,3-thiazole-5-carboxylic acid | |

CAS RN |

126909-38-4 | |

| Record name | 2-Methoxy-4-methyl-1,3-thiazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50586182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Hydroxy-4,7,7-trimethyl-bicyclo[2.2.1]heptane-1-carboxylic acid methyl ester](/img/structure/B164542.png)

![2-[[(2S)-4-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-3-methyl-2-(2-methylpropoxycarbonylamino)butanoyl]amino]-3-phenylmethoxypropanoyl]amino]-5-oxopentanoyl]amino]-4-oxobutanoyl]amino]-3-[4-[(4-bromophenyl)methoxycarbonyloxy]phenyl]propanoic acid](/img/structure/B164550.png)